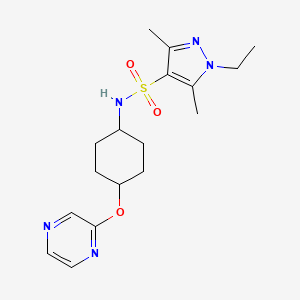
3-(4-methoxybenzoyl)-1-(3-methylbenzyl)quinolin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-methoxybenzoyl)-1-(3-methylbenzyl)quinolin-4(1H)-one, also known as MBQ, is a synthetic compound used in scientific research. It belongs to the quinoline family of compounds and has been studied for its potential therapeutic applications. In
Applications De Recherche Scientifique
3-(4-methoxybenzoyl)-1-(3-methylbenzyl)quinolin-4(1H)-one has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. It has been found to possess anti-inflammatory, antioxidant, and anticancer properties. 3-(4-methoxybenzoyl)-1-(3-methylbenzyl)quinolin-4(1H)-one has also been shown to inhibit the growth of cancer cells and induce apoptosis.
Mécanisme D'action
The exact mechanism of action of 3-(4-methoxybenzoyl)-1-(3-methylbenzyl)quinolin-4(1H)-one is not fully understood. However, it is believed to act by inhibiting various signaling pathways involved in inflammation and cancer. 3-(4-methoxybenzoyl)-1-(3-methylbenzyl)quinolin-4(1H)-one has been shown to inhibit the NF-κB pathway, which is involved in inflammation and cancer. It has also been found to inhibit the PI3K/Akt/mTOR pathway, which is involved in cancer cell growth and survival.
Biochemical and Physiological Effects
3-(4-methoxybenzoyl)-1-(3-methylbenzyl)quinolin-4(1H)-one has been shown to have various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in animal models of inflammation. 3-(4-methoxybenzoyl)-1-(3-methylbenzyl)quinolin-4(1H)-one has also been shown to reduce oxidative stress and increase antioxidant enzyme activity in animal models of oxidative stress. In addition, 3-(4-methoxybenzoyl)-1-(3-methylbenzyl)quinolin-4(1H)-one has been found to inhibit the growth of cancer cells and induce apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
3-(4-methoxybenzoyl)-1-(3-methylbenzyl)quinolin-4(1H)-one has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. It is also stable and can be stored for long periods of time without degradation. However, there are some limitations to using 3-(4-methoxybenzoyl)-1-(3-methylbenzyl)quinolin-4(1H)-one in lab experiments. It has low solubility in water, which can make it difficult to dissolve in aqueous solutions. It also has poor bioavailability, which can limit its effectiveness in vivo.
Orientations Futures
There are several future directions for 3-(4-methoxybenzoyl)-1-(3-methylbenzyl)quinolin-4(1H)-one research. One direction is to explore its potential therapeutic applications in other diseases, such as neurodegenerative disorders. Another direction is to develop more effective formulations of 3-(4-methoxybenzoyl)-1-(3-methylbenzyl)quinolin-4(1H)-one with improved solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of 3-(4-methoxybenzoyl)-1-(3-methylbenzyl)quinolin-4(1H)-one and its potential side effects. Finally, clinical trials are needed to determine the safety and efficacy of 3-(4-methoxybenzoyl)-1-(3-methylbenzyl)quinolin-4(1H)-one in humans.
Méthodes De Synthèse
3-(4-methoxybenzoyl)-1-(3-methylbenzyl)quinolin-4(1H)-one can be synthesized through a multistep process. The first step involves the reaction of 4-methoxybenzoyl chloride with 3-methylbenzylamine to form 3-(4-methoxybenzoyl)-1-(3-methylbenzyl)quinolin-4(1H)-one intermediate. This intermediate is then reacted with acetic anhydride to produce the final product, 3-(4-methoxybenzoyl)-1-(3-methylbenzyl)quinolin-4(1H)-one.
Propriétés
IUPAC Name |
3-(4-methoxybenzoyl)-1-[(3-methylphenyl)methyl]quinolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO3/c1-17-6-5-7-18(14-17)15-26-16-22(25(28)21-8-3-4-9-23(21)26)24(27)19-10-12-20(29-2)13-11-19/h3-14,16H,15H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYBSYZNCFFIGPL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=C(C(=O)C3=CC=CC=C32)C(=O)C4=CC=C(C=C4)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methoxybenzoyl)-1-[(3-methylphenyl)methyl]quinolin-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(2-(6-chlorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B2367022.png)


![N-(2,3-dimethylphenyl)-2-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2367027.png)
![2-[(3,5-difluorobenzyl)sulfanyl]-3-pentylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2367029.png)

![7-(3-Fluorophenyl)-1,3-dimethyl-5-(pyridin-2-ylmethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2367032.png)
![5-((4-Fluorophenyl)(piperidin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2367033.png)
![N-benzyl-3-methyl-4-oxo-N,1-diphenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2367036.png)

![7-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B2367038.png)

![N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2367040.png)
![2,4-dimethyl-N-[1,2,4]triazolo[4,3-b]pyridazin-6-ylbenzenesulfonamide](/img/structure/B2367041.png)